1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-16-5-3-4-15(17(16)27-2)18(23)21-11-10-20-19(21)28-12-13-6-8-14(9-7-13)22(24)25/h3-9H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXSXLKBZIULJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,2-Diaminoethane with Carbon Disulfide
The dihydroimidazole scaffold is constructed by reacting 1,2-diaminoethane with carbon disulfide under basic conditions.
1,2-Diaminoethane + CS₂ → Imidazolidine-2-thione
Conditions :
Mechanism : Nucleophilic attack of the amine on CS₂ forms a dithiocarbamate intermediate, which cyclizes to the thione.
Introduction of the [(4-Nitrophenyl)methyl]sulfanyl Group
Alkylation of Imidazolidine-2-thione
The thione undergoes alkylation with 4-nitrobenzyl bromide to install the sulfanyl-linked nitrophenyl group.
Procedure :
- Imidazolidine-2-thione (1 equiv), 4-nitrobenzyl bromide (1.2 equiv), and K₂CO₃ (3 equiv) are combined in N-methylpyrrolidinone (NMP).
- Heated at 150°C under argon for 1 h.
- Purification via flash chromatography (hexane/EtOAc 7:3).
Optimization Data :
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Conventional heating | NMP | 150 | 1 | 82 | |
| Microwave irradiation | NMP | 200 | 0.25 | 87 |
Microwave irradiation enhances reaction efficiency, reducing time from 1 h to 15 min while improving yield by 5%.
Alternative Pathways via Thiol-Disulfide Intermediates
An alternative route involves pre-forming the 4-nitrobenzyl thiol for subsequent coupling:
4-Nitrobenzyl bromide + NaSH → 4-Nitrobenzyl thiol
4-Nitrobenzyl thiol + Imidazolidine-2-thione → Target intermediate
Challenges : Thiol oxidation to disulfides necessitates inert atmospheres and radical scavengers (e.g., BHT).
Acylation with 2,3-Dimethoxybenzoyl Chloride
Nucleophilic Acyl Substitution
The final step involves acylating the imidazole nitrogen with 2,3-dimethoxybenzoyl chloride.
Protocol :
- Intermediate (1 equiv) and 2,3-dimethoxybenzoyl chloride (1.5 equiv) are dissolved in dry THF.
- Add Et₃N (2 equiv) dropwise at 0°C.
- Stir at room temperature for 12 h.
- Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Yield : 75–80%
Key Considerations :
- Moisture sensitivity necessitates anhydrous conditions.
- Excess acyl chloride ensures complete substitution.
Optimization and Mechanistic Insights
Solvent and Base Effects on Alkylation
Comparative studies reveal NMP outperforms DMF or DMSO due to its high polarity and thermal stability:
| Solvent | Dielectric Constant | Yield (%) | |
|---|---|---|---|
| NMP | 32.0 | 87 | |
| DMF | 36.7 | 72 | |
| DMSO | 46.5 | 65 |
K₂CO₃ proves superior to NaHCO₃ or Cs₂CO₃ in deprotonating the thiol group without hydrolyzing the nitro moiety.
Temperature and Reaction Time
Elevated temperatures (150–200°C) accelerate alkylation but risk nitro group reduction. Controlled microwave heating balances speed and selectivity.
Structural Characterization
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with tR = 6.8 min.
Chemical Reactions Analysis
1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
(3,4-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: This compound has a similar structure but with a different position of the methoxy groups.
(2,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: This compound has a different position of the nitro group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Biological Activity
The compound 1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an imidazole derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₂O₃S
- Molecular Weight : 301.36 g/mol
- CAS Number : Not specifically listed in the available literature.
Structural Features
The compound features:
- A dimethoxybenzoyl group that may contribute to its lipophilicity and interaction with biological membranes.
- A 4-nitrophenyl group, which is known to enhance biological activity due to its electron-withdrawing properties.
- An imidazole ring , which is a common motif in many biologically active compounds.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
Imidazole derivatives have been studied for their anticancer properties. In particular, compounds similar to this compound have been noted for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example:
- In vitro studies demonstrated that certain imidazole derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- In vivo studies indicated potential tumor suppression in animal models, suggesting a promising avenue for further research.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, imidazole derivatives are known to inhibit farnesyltransferase, an enzyme implicated in the post-translational modification of proteins involved in cancer progression.
Study on Anticancer Activity
A study published in PubMed explored a series of imidazole derivatives, including variations on the structure similar to the compound . The results indicated:
- IC50 values for selected compounds were found to be in the nanomolar range against various cancer cell lines.
- The compound exhibited a dose-dependent inhibition of cell proliferation.
Study on Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of imidazole derivatives. The findings suggested:
- The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to established antibiotics.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2,3-dimethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the imidazole core (4,5-dihydro-1H-imidazole) is functionalized at the 2-position with a sulfanyl group using a thiol-substitution reaction under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Next, the 2,3-dimethoxybenzoyl group is introduced via a nucleophilic acyl substitution reaction. The nitro group on the benzylthio substituent can be retained by using a protected precursor (e.g., 4-nitrobenzyl mercaptan) to avoid undesired reduction during synthesis . Purification via column chromatography or preparative HPLC is critical to isolate intermediates and the final product .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy, nitro, and sulfanyl groups) by analyzing chemical shifts and splitting patterns. For example, aromatic protons in the 2,3-dimethoxybenzoyl group appear as distinct doublets .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out side products .
- HPLC : Assess purity (>98%) using a reverse-phase column (e.g., C18) with UV detection at λ = 254 nm, optimized for nitroaromatic absorbance .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : Store the compound in an inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the nitro group. Avoid exposure to moisture, as hydrolysis of the sulfanyl or benzoyl groups may occur under acidic/basic conditions . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis is recommended .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the nitro and sulfanyl groups in this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect can be modeled to predict its impact on the sulfanyl group’s susceptibility to oxidation . Reaction path searches via quantum chemical calculations (e.g., using Gaussian or ORCA) can simulate intermediates in redox or substitution reactions .
Q. What experimental design principles should be applied to optimize reaction yields while minimizing side products?
- Methodological Answer : Employ a Box-Behnken design (BBD) or central composite design (CCD) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For instance, optimize the benzoylation step by testing solvents (DMF vs. THF) and bases (NaH vs. K2CO3). Response surface methodology (RSM) can identify ideal conditions while reducing trial-and-error experimentation . Statistical validation via ANOVA ensures reproducibility .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer : Cross-validate with advanced techniques:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling pathways, especially for diastereotopic protons in the 4,5-dihydroimidazole ring .
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., confirmation of the sulfanyl group’s orientation) .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that may obscure signals at standard temperatures .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For mechanistic studies, conduct molecular docking (AutoDock Vina) guided by the compound’s DFT-optimized geometry to predict binding modes. Validate with site-directed mutagenesis of target proteins to identify critical interaction residues .
Q. How can the environmental impact of this compound be assessed during disposal?
- Methodological Answer : Perform ecotoxicity assays using Daphnia magna or Vibrio fischeri to estimate LC50 values. Hydrolysis studies under simulated environmental conditions (pH 4–9, UV light) can identify persistent metabolites. Use HPLC-MS/MS to track degradation pathways and ensure compliance with REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
